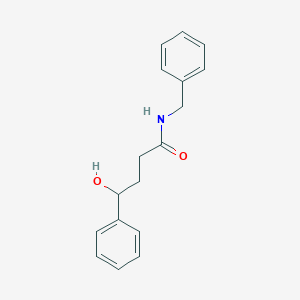

n-Benzyl-4-hydroxy-4-phenylbutanamide

Description

n-Benzyl-4-hydroxy-4-phenylbutanamide is a synthetic organic compound featuring a butanamide backbone substituted with a benzyl group and a 4-hydroxy-4-phenyl moiety. The hydroxyl and phenyl groups may influence solubility, hydrogen-bonding capacity, and receptor interactions, while the benzyl group could enhance lipophilicity and membrane permeability.

Properties

CAS No. |

62050-98-0 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-benzyl-4-hydroxy-4-phenylbutanamide |

InChI |

InChI=1S/C17H19NO2/c19-16(15-9-5-2-6-10-15)11-12-17(20)18-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20) |

InChI Key |

ULHAVBIDOJFVKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCC(C2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzamide, N-hydroxy-4-methyl-N-(4-methylphenyl) (CAS 13664-48-7)

3-Amino-4-hydroxy-N-phenylbenzamide (CAS 59673-91-5)

- Structure: Benzamide with 3-amino and 4-hydroxy substituents on the aromatic ring.

- Key Properties :

- Comparison: The amino and hydroxy groups on the benzamide ring contrast with the target’s aliphatic hydroxy and phenyl groups. The absence of a butanamide chain limits conformational flexibility, which may impact binding affinity in biological systems.

4-Amino-N-[4-(benzyloxy)phenyl]butanamide (Drug ID D09MDO)

- Structure: Butanamide with a 4-amino group and a 4-benzyloxy phenyl substituent.

- Key Features: Drug development candidate (synonyms: CHEMBL478718, DB07104). Contains a benzyloxy group instead of the target’s hydroxy-phenyl moiety .

- The benzyloxy group may increase electron density on the phenyl ring, altering receptor interactions compared to the target’s hydroxy-phenyl group.

Data Table: Structural and Physicochemical Comparison

*Hypothetical data for the target compound, inferred from structural analogs.

Research Implications and Structural Insights

- Functional Groups : Hydroxy and benzyl groups in the target compound could enhance both hydrogen-bonding (via -OH) and hydrophobic interactions (via benzyl), balancing solubility and membrane permeability .

- Electron Effects : Substituents like benzyloxy (in D09MDO) versus hydroxy-phenyl (target) may modulate electronic properties, influencing binding to enzymes or receptors .

Preparation Methods

Procedure:

-

Activation of Carboxylic Acid :

Dissolve 4-hydroxy-4-phenylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) to activate the carboxylic acid. Stir at 0°C for 30 minutes. -

Amine Addition :

Introduce benzylamine (1.5 eq) dropwise to the reaction mixture. Allow the solution to warm to room temperature and stir for 12–16 hours. -

Workup and Purification :

Quench the reaction with saturated NaHCO₃, extract with DCM, and dry over MgSO₄. Purify the crude product via flash chromatography (ethyl acetate/hexane, 3:7) to yield the target compound as a white solid (72–78% yield).

Critical Parameters :

-

Excess benzylamine drives the reaction to completion.

-

EDCl/HOBt suppresses side reactions such as N-acylurea formation.

Reductive Amination of 4-Oxo Intermediates

An alternative route involves reductive amination of 4-oxo-4-phenylbutanamide with benzylamine, leveraging catalytic hydrogenation to install the hydroxy group.

Procedure:

-

Synthesis of 4-Oxo-4-phenylbutanamide :

React benzylamine with 4-oxo-4-phenylbutanoic acid using EDCl/HOBt (as above). Isolate the intermediate amide (85% yield). -

Ketone Reduction :

Dissolve the intermediate in methanol and add sodium borohydride (2.0 eq) at 0°C. Stir for 2 hours, then acidify with 1M HCl. Extract with ethyl acetate and purify via recrystallization (ethanol/water) to obtain the hydroxy product (68% yield).

Advantages :

-

Avoids handling sensitive hydroxy-acid precursors.

-

Enables stereoselective reduction with chiral catalysts.

Nucleophilic Substitution of Brominated Precursors

This method utilizes 4-bromo-4-phenylbutanamide intermediates, where the bromine atom is displaced by benzylamine under basic conditions.

Procedure:

-

Preparation of 4-Bromo-4-phenylbutanamide :

React 4-phenylbut-3-enoic acid with HBr in acetic acid to form the bromoacid. Convert to the amide via EDCl/HOBt coupling (62% yield). -

Benzylamine Substitution :

Heat the bromoamide with benzylamine (3.0 eq) and K₂CO₃ in DMF at 80°C for 8 hours. Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to isolate the product (58% yield).

Challenges :

-

Competing elimination reactions may occur at elevated temperatures.

-

Requires rigorous drying of solvents to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the three methods:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Carbodiimide Coupling | 72–78 | >95 | 12–16 | High regioselectivity |

| Reductive Amination | 68 | 92 | 6 | Stereochemical control |

| Nucleophilic Substitution | 58 | 88 | 8 | Avoids acid handling |

Insights :

-

Carbodiimide coupling offers the highest efficiency but requires anhydrous conditions.

-

Reductive amination is preferable for stereoselective synthesis but involves additional steps.

Spectroscopic Validation and Quality Control

Post-synthesis characterization ensures structural fidelity:

-

NMR Analysis :

-

HPLC-MS :

Industrial-Scale Considerations

For bulk synthesis, the following optimizations are recommended:

-

Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

-

Solvent Recycling : Implement distillation to recover DCM and DMF.

-

Catalyst Recovery : Use immobilized EDCl on silica to lower costs.

Emerging Methodologies

Recent advances include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-Benzyl-4-hydroxy-4-phenylbutanamide, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typical: (1) Condensation of benzylamine with 4-hydroxy-4-phenylbutanoic acid derivatives, followed by (2) amidation. To optimize yield, use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Preliminary screening via computational reaction path searches (e.g., quantum chemical calculations) can narrow experimental conditions, reducing trial-and-error efforts .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm molecular structure via H and C NMR, focusing on hydroxy and amide proton signals.

- HPLC-MS : Verify purity (>95%) and detect byproducts.

- X-ray crystallography : Resolve stereochemistry if crystallization is feasible . Cross-validate results with IR spectroscopy for functional group identification .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Use co-solvents (e.g., DMSO or ethanol) at concentrations <1% to avoid cytotoxicity. For aqueous solutions, employ surfactants (e.g., Tween-80) or cyclodextrin-based encapsulation. Pre-screen solubility via phase diagrams and Hansen solubility parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic studies using stopped-flow spectroscopy to monitor real-time protonation/deprotonation of the hydroxy and amide groups. Pair with DFT calculations to model pH-dependent electronic effects and predict reactive intermediates . Validate with in situ FTIR to track functional group transformations .

Q. How can the compound’s potential as a biochemical probe be systematically evaluated?

- Methodological Answer :

- Target Identification : Perform affinity chromatography or thermal shift assays to identify binding partners.

- Mechanistic Studies : Use CRISPR-Cas9 knockout models to assess phenotypic changes in target pathways.

- Selectivity Screening : Compare inhibition constants () against structurally related enzymes via high-throughput fluorometric assays .

Q. What computational methods are effective for predicting the compound’s interaction with biological membranes?

- Methodological Answer : Apply molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes). Calculate free-energy profiles using umbrella sampling to assess permeability. Validate experimentally via parallel artificial membrane permeability assays (PAMPA) .

Q. How can researchers optimize enantioselective synthesis of this compound?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric catalysis. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Use response surface methodology (RSM) to balance ee and yield .

Methodological Notes

- Experimental Design : For reproducibility, adopt a split-plot factorial design when testing multiple variables (e.g., temperature, catalyst type, solvent) .

- Data Contradictions : Resolve discrepancies by isolating variables (e.g., atmospheric moisture in hydrolysis studies) and using control experiments with deuterated analogs .

- Advanced Characterization : Leverage microspectroscopic imaging (e.g., ToF-SIMS) for surface adsorption studies in environmental or material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.